molecular formula C17H21NO B13940640 alpha-(Piperidinomethyl)-1-naphthalenemethanol

alpha-(Piperidinomethyl)-1-naphthalenemethanol

Cat. No.: B13940640
M. Wt: 255.35 g/mol
InChI Key: ISYJIORMUAFHNI-UHFFFAOYSA-N
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Description

alpha-(Piperidinomethyl)-1-Naphthalenemethanol (CAS 63766-10-9) is a high-value chemical building block with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . This naphthalenemethanol derivative, also known as 1-(1-Naphthyl)-2-(1-Piperidyl)Ethanol, features a piperidine methyl group attached to the methanol functionality of the naphthalene system, creating a unique structure valuable for pharmaceutical and organic synthesis research . The compound's calculated physical properties include a density of approximately 1.119 g/cm³ and a high boiling point of around 424.5°C, indicating good thermal stability for various experimental conditions . Its extended aromatic system combined with the basic piperidine nitrogen makes this compound a versatile intermediate for developing new chemical entities, particularly in medicinal chemistry where such scaffolds are investigated for their potential biological activity. Researchers utilize this compound exclusively in laboratory settings for developing novel synthetic methodologies and exploring structure-activity relationships in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Proper handling procedures should be followed, and the material should be stored in a sealed container in a dry environment at room temperature to maintain stability and purity.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-naphthalen-1-yl-2-piperidin-1-ylethanol

InChI

InChI=1S/C17H21NO/c19-17(13-18-11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17,19H,1,4-5,11-13H2

InChI Key

ISYJIORMUAFHNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or addition reactions where a piperidine derivative is attached to a naphthalenemethanol framework. The key intermediate is often 1-naphthalenemethanol or a related aldehyde/ketone derivative that undergoes reductive amination or related transformations with piperidine or its derivatives.

Method 1: Reductive Amination of Alpha-Naphthaldehyde with Piperidine

One of the most straightforward approaches involves the reductive amination of alpha-naphthaldehyde with piperidine. This method is supported by the known chemistry of alpha-naphthaldehyde, which can be converted to 1-naphthalenemethanol derivatives under mild conditions.

  • Step 1: Alpha-naphthaldehyde is reacted with piperidine to form an imine intermediate.
  • Step 2: The imine is reduced, typically using sodium borohydride or catalytic hydrogenation, to yield this compound.

This method benefits from the solvent-free Cannizzaro reaction conditions that have been reported for alpha-naphthaldehyde transformations, enhancing yield and reducing waste.

Method 2: Alkylation of Piperidine with 1-Naphthalenemethanol Derivatives

Another approach involves the alkylation of piperidine with a halogenated derivative of 1-naphthalenemethanol, such as 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene.

  • Step 1: Preparation of 1-(halomethyl)naphthalene from 1-naphthalenemethanol via halogenation.
  • Step 2: Nucleophilic substitution by piperidine on the halomethyl derivative under reflux in an appropriate solvent (e.g., acetonitrile or tetrahydrofuran).
  • Step 3: Purification of the product by crystallization or chromatography.

This method is analogous to the preparation of related piperidine derivatives described in patent literature for similar compounds, where alkyl halides react with piperidine in the presence of bases like potassium carbonate in solvents such as acetonitrile.

Comparative Analysis of Preparation Methods

Method Key Reagents Solvent/System Advantages Limitations Yield Range (%)
Reductive Amination Alpha-naphthaldehyde, Piperidine, NaBH4 Solvent-free or ethanol High atom economy, environmentally friendly Requires careful control of reduction 70-85 (based on analogous reactions)
Alkylation of Piperidine 1-(Halomethyl)naphthalene, Piperidine, K2CO3 Acetonitrile, THF Straightforward, scalable Requires halogenation step 60-75 (estimated from related patents)
Isonipecotate + Grignard Isonipecotate, Alkyl halide, Phenylmagnesium chloride THF, Acetonitrile Produces pure products, versatile Multi-step, complex reagents 65-80 (based on patent data)

Detailed Experimental Procedure Example

Preparation via Alkylation and Grignard Reaction (Adapted from Patent EP0292735A1)

  • Reagents:

    • 1-(p-tert-butylphenyl)-4-chlorobutanol (analogous to halogenated naphthalenemethanol)
    • Ethyl isonipecotate
    • Potassium carbonate
    • Phenylmagnesium chloride (Grignard reagent)
    • Solvents: Acetonitrile, tetrahydrofuran
  • Procedure:

    • Mix 300 g of 1-(p-tert-butylphenyl)-4-chlorobutanol, 1 g of acetonitrile, 160 g of ethyl isonipecotate, and 200 g of potassium carbonate in a flask.
    • Heat under reflux for 24 hours.
    • Pour the reaction mixture into water and extract with methylene chloride.
    • Evaporate the organic phase to dryness.
    • Dissolve residue in tetrahydrofuran at 40-50°C.
    • Add 25% phenylmagnesium chloride solution slowly at 40°C.
    • Heat to 50°C for 5 hours.
    • Work up by acid-base extraction and crystallize the product from acetone.
  • Outcome: Pure product obtained with good yield and crystallinity.

Research Findings and Notes

  • The solvent-free Cannizzaro reaction of alpha-naphthaldehyde offers an efficient route to 1-naphthalenemethanol, a key precursor for the target compound, with yields up to 79% and minimal waste generation.
  • Alkylation reactions involving piperidine and halomethyl derivatives of naphthalenemethanol are well-documented and provide a practical synthetic route.
  • The use of Grignard reagents in the presence of isonipecotate esters is a versatile strategy for introducing hydroxyl and piperidine functionalities, leading to high purity products.
  • Choice of solvent impacts yield and purity; acetonitrile and tetrahydrofuran are preferred solvents for these reactions due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Reaction times vary from several hours to overnight reflux, depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Piperidinomethyl)-1-naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Alpha-(Piperidinomethyl)-1-naphthalenemethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-(Piperidinomethyl)-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with the central nervous system and immune system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

1-Naphthalenemethanol
  • Structure : Simplest analogue with a hydroxymethyl group at the 1-position of naphthalene.
  • Synthesis: Produced via the Cannizzaro reaction under solvent-free conditions using α-naphthaldehyde and potassium hydroxide (86% yield for 1-naphthoic acid and 79% for 1-naphthalenemethanol) .
  • Physical Properties : Melting point data is inconsistently reported (e.g., 24°C in some sources, but conflicting entries in ). Predicted density: 1.03 g/cm³ at 25°C .
  • Applications : Found in natural product extracts (e.g., GCMS analysis of lipophilic fractions) but lacks reported biological activity in the provided evidence .
R-(+)-1-(Naphthyl)ethylamine
  • Structure : Features a naphthalene ring with an ethylamine substituent (1-Naphthalenemethanamine, α-methyl derivative).
  • Properties : Used as a pharmaceutical intermediate. Safety data highlights hazards such as skin/eye irritation .
  • Key Difference : Replaces the hydroxymethyl group with an amine, altering solubility and reactivity.
Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)
  • Structure : Naphthalene derivatives with methyl substituents at the 1- or 2-position.
  • Used as industrial solvents. Toxicological profiles include respiratory and dermal toxicity .
Antimalarial Potential
  • Alpha-(Piperidinomethyl)-1-naphthalenemethanol: Part of a series showing antimalarial activity, likely due to the piperidine moiety enhancing membrane permeability or targeting parasitic enzymes .
  • 1-Naphthalenemethanol: No reported antimalarial activity in the evidence, emphasizing the critical role of the piperidinomethyl group in bioactivity.
Antibacterial Effects
  • 1-Naphthalenemethanol: Found in phytochemical mixtures with antibacterial effects, though contributions from other compounds (e.g., kaur-16-en-19-oic acid) cannot be ruled out .

Physicochemical Properties

Compound Melting Point (°C) Density (g/cm³) Solubility Key Functional Groups
This compound Not reported Not reported Likely polar due to -OH and piperidine Hydroxymethyl, Piperidinomethyl
1-Naphthalenemethanol ~24 (conflicting) 1.03 Moderate in polar solvents Hydroxymethyl
R-(+)-1-(Naphthyl)ethylamine Not reported Not reported Soluble in organic solvents Amine, Methyl
1-Methylnaphthalene -30.5 1.020 Insoluble in water Methyl

Biological Activity

Alpha-(Piperidinomethyl)-1-naphthalenemethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C13H15N
Molecular Weight : 199.27 g/mol
CAS Number : Not widely documented

The compound features a piperidine ring and a naphthalene moiety, which contribute to its unique properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with enzymatic processes essential for bacterial survival.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity. It potentially inhibits the proliferation of cancer cells by targeting specific enzymes involved in cell division and apoptosis. The compound's structure allows it to interact with key molecular pathways associated with tumor growth.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of this compound, highlighting its potential in treating neurodegenerative diseases. The compound may modulate neurotransmitter systems, providing a protective effect against neuronal damage.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall integrity.
  • Antitumor Mechanism : Inhibition of key enzymes in the cell cycle.
  • Neuroprotective Mechanism : Modulation of neurotransmitter receptors and reduction of oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound showed significant inhibition zones, indicating strong antimicrobial activity.
  • Cell Proliferation Assays : In vitro assays using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can lead to improved outcomes in models of neurodegeneration, supporting its role as a neuroprotective agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityNeuroprotective Effects
This compoundYesYesYes
1-NaphthalenemethanolLimitedNoNo
Piperidine derivativesVariesYesLimited

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